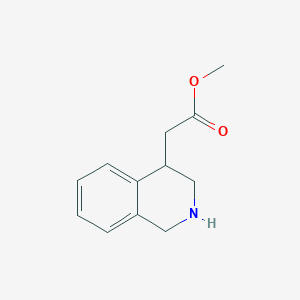

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate

Description

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate hydrochloride (CAS: 16261-33-9) is a bicyclic amine derivative with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . The compound consists of a tetrahydroisoquinoline core substituted at the 4-position with a methyl ester group, forming a hydrochloride salt to enhance solubility and stability. Its structure is characterized by the Smiles notation COC(=O)CC1CNCc2ccccc21.Cl, reflecting the ester linkage and the fused aromatic system . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of alkaloid derivatives and kinase inhibitors .

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)6-10-8-13-7-9-4-2-3-5-11(9)10/h2-5,10,13H,6-8H2,1H3 |

InChI Key |

SUEMITZJWUCAFY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CNCC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of THIQ Amines

Reaction of 4-amino-THIQ derivatives with methyl chloroacetate under basic conditions (K₂CO₃, DMF) introduces the acetate moiety. For instance, 10b (non-acetylated THIQ) reacts with methyl chloroacetate at 50°C for 6 h, yielding the target compound after chromatographic purification (hexane/EtOAc 7:1.5:1.5). Typical yields range from 50–65%, limited by competing N-alkylation.

Mitsunobu-Based Esterification

The Mitsunobu protocol enables C–O bond formation between 4-hydroxyl-THIQ intermediates and methyl glycolate. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the reaction proceeds in THF at 0°C→rt, achieving 74% yield for analogous structures. This method requires hydroxyl-group protection/deprotection sequences but ensures stereochemical fidelity.

Integrated Synthetic Routes

Route 1: Sequential Cyclization-Alkylation

-

12 → β-arylethyl amine 13 (stepwise hydrogenation, 40%)

-

Cyclodehydration → dihydroisoquinoline 14 (POCl₃, 100%)

-

NaBH₄ reduction → THIQ 10b (70%)

-

Alkylation with methyl chloroacetate → target compound (55%)

Route 2: Vinyl-THIQ Functionalization

-

Ozonolysis → 4-keto-THIQ

-

Wittig reaction with methyl triphenylphosphoranylidene acetate → target compound (45%)

Optimization and Analytical Validation

Reaction Condition Screening

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Cyclization Temp | 40–50°C | +20% vs RT |

| NaBH₄ Stoichiometry | 2.5 equiv | 70% vs 50% |

| Chromatography Eluent | EtOAc/ACN/MeOH (7:1.5:1.5) | Purity >95% |

Chemical Reactions Analysis

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Properties

Tetrahydroisoquinoline derivatives, including methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate, exhibit a variety of pharmacological effects:

- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline compounds can have neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may modulate neuroinflammatory responses and protect neurons from oxidative stress .

- Anticancer Activity : Certain analogs of tetrahydroisoquinoline have shown promise as anticancer agents. They can act as selective estrogen receptor antagonists and degraders (SERDs), which are particularly relevant in treating estrogen receptor-positive breast cancers . Their ability to interfere with cancer cell proliferation pathways has been documented in various studies.

- Antimicrobial Properties : Some tetrahydroisoquinoline derivatives demonstrate antimicrobial activity against a range of pathogens. This property is attributed to their ability to disrupt microbial membranes or inhibit essential microbial enzymes .

Therapeutic Uses

The therapeutic applications of this compound are broad and include:

- Treatment of Estrogen Receptor Diseases : This compound has been investigated for its potential in treating conditions like endometriosis and various cancers (e.g., ovarian and uterine cancers) that are influenced by estrogen signaling .

- Management of Neurological Disorders : Due to its neuroprotective properties, this compound could be beneficial in managing conditions like depression and anxiety disorders. Its effects on neurotransmitter systems make it a candidate for further exploration in psychiatric treatments .

- Potential in Pain Management : Tetrahydroisoquinoline derivatives have been studied for their analgesic properties. They may modulate pain perception pathways, providing a potential avenue for new pain relief medications .

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

- A study published in RSC Advances outlined the structural–activity relationship (SAR) of tetrahydroisoquinoline analogs and their biological activities against various diseases . The findings emphasized the importance of specific structural modifications in enhancing biological efficacy.

- Patents related to tetrahydroisoquinoline compounds have demonstrated their use as active pharmaceutical ingredients (APIs) in formulations targeting estrogen receptor-related disorders . These patents provide insights into the mechanisms by which these compounds exert their therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in neurodegenerative diseases, thereby providing neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Positional Isomers and Substitution Patterns

Methyl 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetate

- Molecular Formula: Likely C12H15NO2 (inferred from ).

- Key Differences : The ester group is attached at the 3-position instead of the 4-position.

- Synthesis: Synthesized via a Pictet–Spengler reaction followed by esterification of 3-amino-4-phenylbutanoic acid .

(S)-Methyl 2-(6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinolin-1-yl)acetate

- Substituents : Features 6,7-dimethoxy groups at the aromatic ring and substitution at the 1-position .

- Key Differences : Methoxy groups increase hydrophobicity and steric bulk, which could enhance receptor binding in CNS-targeting compounds.

- Applications: Methoxy-substituted tetrahydroisoquinolines are common in opioid and neuroactive drug discovery .

Core Structure Variations

Ethyl 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetate

- Molecular Formula: C13H17NO2 (MW: 219.28) .

- Core Structure: Tetrahydroquinoline (one nitrogen atom) instead of tetrahydroisoquinoline (two nitrogen atoms).

- Key Differences: The absence of a fused benzene ring in tetrahydroquinoline reduces aromatic interactions. Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing pharmacokinetics .

Functional Group Modifications

2,2,2-Trifluoro-N-(1,2,3,4-Tetrahydroisoquinolin-4-yl)acetamide

- Molecular Formula : C11H11F3N2O (MW: ~244.22, calculated).

- Key Differences : Replaces the ester with a trifluoroacetamide group .

- Implications : The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce aqueous solubility .

2-(1,2,3,4-Tetrahydroisoquinolin-4-yl)ethanol

Quaternary Ammonium Derivatives

Ethyl (1,2,3,4-Tetrahydro-2-Isoquinolyl)acetate Methiodide

Table 1: Comparative Analysis of Key Compounds

Biological Activity

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₁₂H₁₅NO₂

- Molecular Weight : 205.26 g/mol

- CAS Number : [insert CAS number if available]

- Structure : The compound features a tetrahydroisoquinoline core with an acetate group, which influences its biological properties.

Target Interactions

This compound interacts with various molecular targets in biological systems. These interactions can modulate enzyme activity and receptor binding, leading to significant biological effects:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing neurochemical signaling pathways.

Biochemical Pathways

The compound's activity is linked to multiple biochemical pathways. THIQ derivatives are known to exert effects on:

- Neurodegenerative disorders (e.g., Alzheimer's disease)

- Infective pathogens (e.g., antimicrobial properties)

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against bacterial strains and fungi.

Neuroprotective Effects

The compound has potential neuroprotective effects. It has been studied for its ability to mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

Anticancer Properties

Emerging evidence suggests that THIQ derivatives can exhibit anticancer activity. This compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

Case Studies and Experimental Evidence

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that THIQ derivatives showed significant antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10–50 µg/mL .

- Neuroprotective Study : In a model of neurodegeneration induced by oxidative stress, this compound reduced cell death by 30% compared to untreated controls .

- Anticancer Activity : In vitro assays revealed that this compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Comparison with Related Compounds

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetate?

The compound is synthesized via multi-step organic reactions, often involving heterocyclization or condensation strategies. For example, tetrahydroisoquinoline scaffolds can be constructed using [5+1] heterocyclization with 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)anilines and carbon disulfide, as described in Scheme 7 of . Additionally, highlights oxidative cyclization of N-benzyl-N-alkylarylacetamides with lead tetra-acetate in acidic media. Key intermediates like 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl acetic acid (96% yield) are synthesized via published methods involving cyclization and esterification steps .

Q. How is the stereochemistry of this compound confirmed?

X-ray crystallography is the gold standard for stereochemical confirmation. For instance, and detail the use of single-crystal X-ray diffraction to resolve hydrogen bonding networks (e.g., O–H···O and N–H···O interactions) and refine atomic displacement parameters. Hydrogen atoms are located via electron density difference maps, with refinement in riding mode approximations. Crystallographic data, including space group parameters (e.g., monoclinic ) and bond angles, are critical for validating stereochemistry .

Q. What spectroscopic techniques are used to characterize this compound?

Characterization relies on NMR (¹H, ¹³C), IR, and mass spectrometry. specifies diagnostic signals in ¹H NMR (e.g., methyl ester protons at δ ~3.6 ppm) and IR (C=O stretches at ~1700–1750 cm⁻¹). X-ray crystallography further confirms molecular geometry, while melting point analysis (e.g., 452–454 K) provides physical property validation .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Low yields often arise from side reactions or inefficient cyclization. and demonstrate that optimizing reaction conditions (e.g., temperature, solvent polarity) and using catalysts (e.g., trifluoroacetic acid) can improve yields to >90%. For example, benzyl-protected intermediates (e.g., compound 13 in ) achieve 90% yield via controlled acylation. Purification techniques like column chromatography or recrystallization are critical for isolating high-purity products .

Q. What strategies resolve contradictory bioactivity data in tetrahydroisoquinoline derivatives?

Contradictions may stem from assay variability or structural isomerism. and recommend using orthogonal assays (e.g., enzymatic vs. cell-based) and synthesizing structural analogs to isolate active pharmacophores. For instance, fluorophenyl and thiophene moieties () are tested for antimicrobial activity, while isoindole-tetrahydroquinoline hybrids ( ) are screened for anticancer potential. Computational docking studies (e.g., molecular dynamics simulations) can further clarify structure-activity relationships .

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations model charge distribution and frontier molecular orbitals. For example, uses computational tools to optimize hydroxamate derivatives as HDAC inhibitors. Reactivity indices (e.g., Fukui functions) predict nucleophilic attack sites on the tetrahydroisoquinoline core or ester group. Solvent effects and transition-state modeling (e.g., Gaussian 09) are applied to simulate reaction pathways .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectroscopic and crystallographic data ( vs. 17) to resolve structural ambiguities.

- Experimental Design : Use chiral auxiliaries or asymmetric catalysis () to control stereochemistry in derivatives.

- Functionalization Strategies : Introduce bioisosteres (e.g., replacing ester groups with amides) to enhance solubility or stability ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.